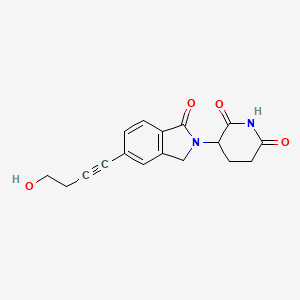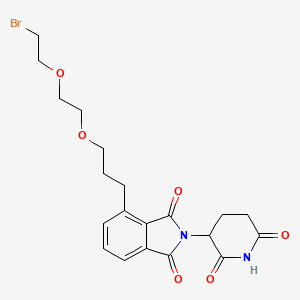
2-Hexyl-5-(methylthio)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hexyl-5-(methylthio)thiophene is an organic compound with the molecular formula C11H18S2. It belongs to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of a hexyl group and a methylthio group attached to the thiophene ring. It is used in various scientific research applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexyl-5-(methylthio)thiophene typically involves the alkylation of thiophene derivatives. One common method is the reaction of 2-bromo-5-(methylthio)thiophene with hexyl magnesium bromide in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires heating to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hexyl-5-(methylthio)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like bromine and chloromethyl methyl ether are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene derivatives.
Substitution: Various substituted thiophenes depending on the electrophile used.
Applications De Recherche Scientifique
2-Hexyl-5-(methylthio)thiophene is used in several scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of organic electronic materials, such as organic semiconductors and conductive polymers
Mécanisme D'action
The mechanism of action of 2-Hexyl-5-(methylthio)thiophene involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with sulfur-containing biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hexylthiophene: Lacks the methylthio group, making it less reactive in certain chemical reactions.
2-Methylthio-5-hexylthiophene: Similar structure but with different positioning of substituents, affecting its chemical properties.
Thiophene: The parent compound, simpler structure, and different reactivity profile.
Uniqueness
2-Hexyl-5-(methylthio)thiophene is unique due to the presence of both hexyl and methylthio groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound in research and industrial applications .
Propriétés
Formule moléculaire |
C11H18S2 |
|---|---|
Poids moléculaire |
214.4 g/mol |
Nom IUPAC |
2-hexyl-5-methylsulfanylthiophene |
InChI |
InChI=1S/C11H18S2/c1-3-4-5-6-7-10-8-9-11(12-2)13-10/h8-9H,3-7H2,1-2H3 |
Clé InChI |
HFGPGYCOZXMVCD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=CC=C(S1)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


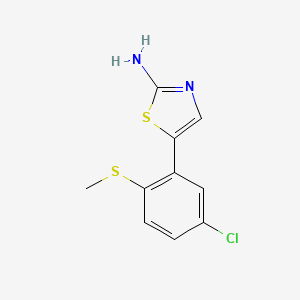
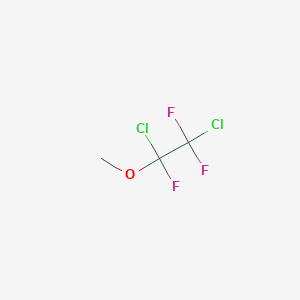
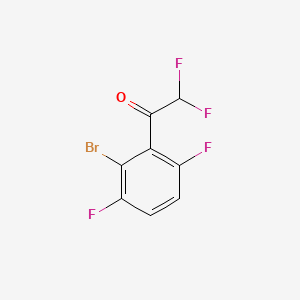
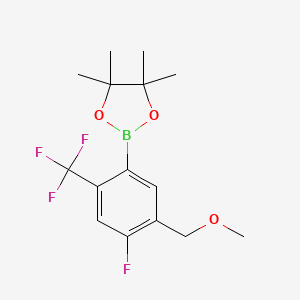
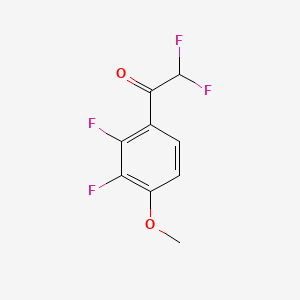
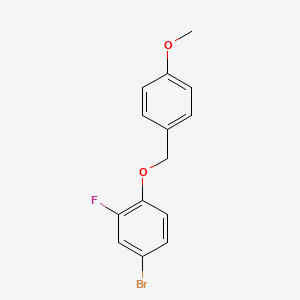
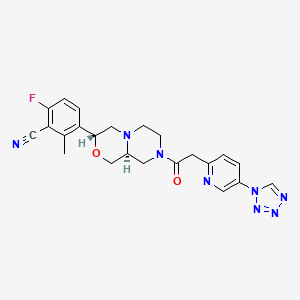
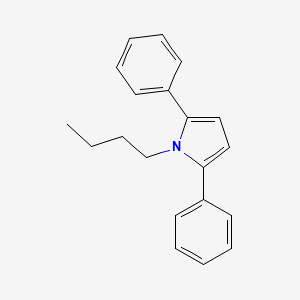
![4-[2-(Naphthalen-2-yl)ethenyl]-1,1'-biphenyl](/img/structure/B14761281.png)

